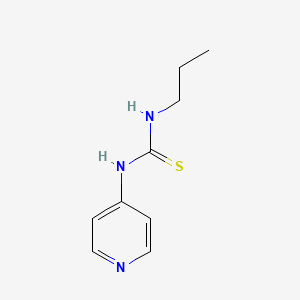
N-Propyl-N'-pyridin-4-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyridyl group and a thioether linkage, suggests potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” typically involves the reaction of a pyridine derivative with a thiourea compound under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used. Common solvents for such reactions include ethanol, methanol, or dimethyl sulfoxide (DMSO), and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction, and purification steps like crystallization or chromatography are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” exerts its effects depends on its interaction with molecular targets. The pyridyl group may interact with specific receptors or enzymes, while the thioether linkage could influence the compound’s binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea derivatives: Compounds like N,N’-dimethylurea, which have similar structural features but different substituents.
Thioethers: Compounds like thioanisole, which share the thioether linkage but lack the urea moiety.
Pyridyl compounds: Compounds like 4-pyridylcarbinol, which contain the pyridyl group but differ in other structural aspects.
Uniqueness
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is unique due to its combination of a urea moiety, a pyridyl group, and a thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
32420-91-0 |
|---|---|
Molekularformel |
C9H13N3S |
Molekulargewicht |
195.29 g/mol |
IUPAC-Name |
1-propyl-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
MPJMIZAPJTXMLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=S)NC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
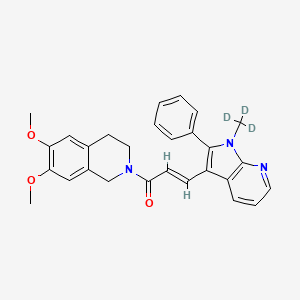
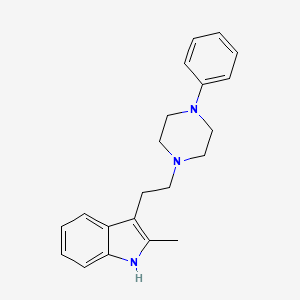
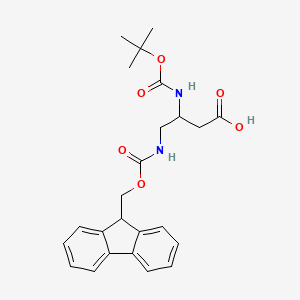
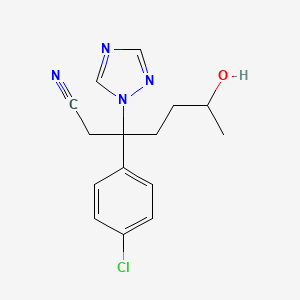
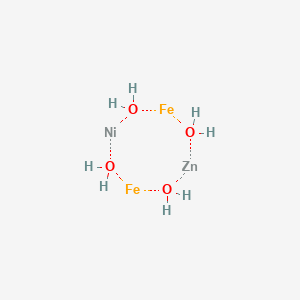

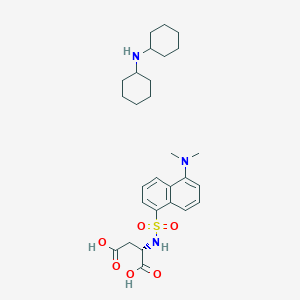

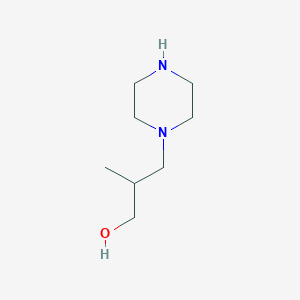

![1-[(3R,5S,8R,9S,10S,13S,14S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B13827676.png)
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)

